Sodium Salicylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method involves refluxing methyl salicylate (wintergreen oil) with an excess of sodium hydroxide .
Industrial Production Methods: In industrial settings, sodium salicylate is often produced by the Kolbe-Schmitt reaction due to its efficiency and scalability. This method involves the carboxylation of sodium phenolate at high pressure (100 atm) and high temperature (115°C), followed by acidification with sulfuric acid to yield salicylic acid, which is then neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium salicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form salicylic acid.
Reduction: It can be reduced to form salicyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Salicylic acid.
Reduction: Salicyl alcohol.
Substitution: Halogenated salicylates.
Scientific Research Applications
Sodium salicylate has a wide range of applications in scientific research:
Mechanism of Action
Sodium salicylate exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like sodium salicylate, aspirin is a salicylate with analgesic, antipyretic, and anti-inflammatory properties.
Methyl Salicylate: This compound is used primarily as a flavoring agent and in topical analgesics.
Magnesium Salicylate: Another NSAID, magnesium salicylate is used for its analgesic and anti-inflammatory effects.
Uniqueness of this compound: this compound is unique in its ability to be used both systemically and topically. It is also a potential alternative for individuals who are sensitive to aspirin . Additionally, its role in inducing apoptosis in cancer cells sets it apart from other salicylates .
Properties
IUPAC Name |
sodium;2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQHOQBGMUPJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021708 | |
Record name | Sodium salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-21-7 | |
Record name | Sodium salicylate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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